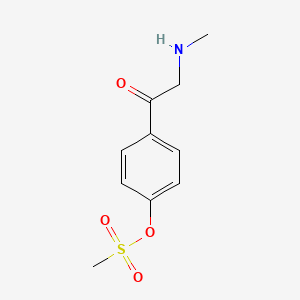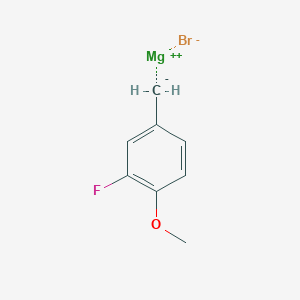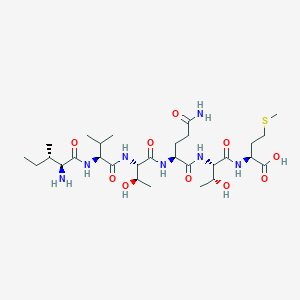
4-Bromo-2,5-dichloro-N-(2-methylphenyl)thiophene-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2,5-dichloro-N-(2-methylphenyl)thiophene-3-sulfonamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur as a heteroatom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5-dichloro-N-(2-methylphenyl)thiophene-3-sulfonamide typically involves multi-step organic reactions. One common method includes the bromination and chlorination of thiophene derivatives, followed by sulfonamide formation. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2,5-dichloro-N-(2-methylphenyl)thiophene-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2,5-dichloro-N-(2-methylphenyl)thiophene-3-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Wirkmechanismus
The mechanism of action of 4-Bromo-2,5-dichloro-N-(2-methylphenyl)thiophene-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The bromine and chlorine atoms may also participate in halogen bonding, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-2-chloro-N,N-dimethylbenzamide
- 2,5-Dichlorothiophene
- 4-Bromo-2,5-dichlorothiophene
Uniqueness
4-Bromo-2,5-dichloro-N-(2-methylphenyl)thiophene-3-sulfonamide stands out due to its combination of bromine, chlorine, and sulfonamide groups, which confer unique chemical reactivity and potential applications. Compared to similar compounds, it offers a distinct set of properties that can be leveraged in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
920527-37-3 |
|---|---|
Molekularformel |
C11H8BrCl2NO2S2 |
Molekulargewicht |
401.1 g/mol |
IUPAC-Name |
4-bromo-2,5-dichloro-N-(2-methylphenyl)thiophene-3-sulfonamide |
InChI |
InChI=1S/C11H8BrCl2NO2S2/c1-6-4-2-3-5-7(6)15-19(16,17)9-8(12)10(13)18-11(9)14/h2-5,15H,1H3 |
InChI-Schlüssel |
AGEDKTHIDDOUMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(SC(=C2Br)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(4-Methoxy-phenyl)-ethyl]-(2-methoxy-thiazol-5-ylmethyl)-amine](/img/structure/B15171905.png)



![Carbamic acid, N-[[1-(aminomethyl)cyclohexyl]methyl]-, 1,1-dimethylethyl ester](/img/structure/B15171933.png)


![3-(2-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-phenylpropan-1-one](/img/structure/B15171939.png)
![2-[4-(Bromomethyl)-1H-pyrazol-1-yl]-5-nitropyridine](/img/structure/B15171947.png)

![2,6-Dibromo-N-[(2,4-dimethoxyphenyl)methyl]pyridin-4-amine](/img/structure/B15171968.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(furan-2-ylmethyl)benzamide](/img/structure/B15171971.png)


